7-(2,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-(2,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a heterocyclic compound that features a thienopyridine core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione . Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile in one or two steps lead to the formation of the targeted thienopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions with reagents like chloroacetonitrile and α-haloketones.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Substitution: Reactions with chloroacetonitrile or α-haloketones under reflux conditions.
Major Products Formed
The major products formed from these reactions include various thienopyridine derivatives with potential biological activities .
Scientific Research Applications
Chemistry: As a building block for the synthesis of other heterocyclic compounds.
Biology: Potential antimicrobial activity against strains like E. coli, B. mycoides, and C.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are versatile synthetic building blocks used in the synthesis of various heterocyclic scaffolds.
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
7-(2,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is unique due to its thienopyridine core structure, which imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C15H15NO3S |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
7-(2,5-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H15NO3S/c1-18-9-3-4-13(19-2)10(7-9)11-8-14(17)16-12-5-6-20-15(11)12/h3-7,11H,8H2,1-2H3,(H,16,17) |
InChI Key |
BKHSZDJZXWIQAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=C2SC=C3 |
Origin of Product |
United States |
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